2-Selenophenecarboxaldehyde
Description
Properties
IUPAC Name |
selenophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4OSe/c6-4-5-2-1-3-7-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBORNIRMFZCGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[Se]C(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4OSe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179793 | |
| Record name | 2-Selenophenecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25109-26-6 | |
| Record name | 2-Selenophenecarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025109266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Selenophenecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | selenophene-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies and Mechanistic Investigations
Regioselective Vilsmeier-Haack Formylation Protocols for 2-Selenophenecarboxaldehyde Synthesis
The Vilsmeier-Haack reaction is a well-established and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including selenophene (B38918). ijpcbs.comorganic-chemistry.org This reaction demonstrates excellent regioselectivity, typically yielding this compound with high efficiency. The process involves the use of a Vilsmeier reagent, generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and a halide such as phosphorus oxychloride (POCl₃). wikipedia.orgnumberanalytics.com
The efficiency of the Vilsmeier-Haack formylation of selenophene is highly dependent on the optimization of reaction parameters. numberanalytics.com Key variables include the ratio of reagents, temperature, and reaction time. Studies have focused on fine-tuning these conditions to maximize the yield and purity of this compound, with some protocols achieving near-quantitative conversion. The solvent, typically DMF, also serves as a reagent in the formation of the electrophilic Vilsmeier reagent. While the reaction is often conducted at temperatures ranging from 0 °C to room temperature, slight heating can sometimes be employed. The use of alternative reagents like phthaloyl dichloride with DMF has been explored to develop more environmentally benign procedures where the phthalic anhydride (B1165640) byproduct can be easily recovered. researchgate.net
| Reagents | Typical Ratio (Substrate:Reagent) | Temperature | Typical Yield | Reference |
|---|---|---|---|---|
| POCl₃ / DMF | 1 : 1.5 (Substrate : Vilsmeier Reagent) | 0 °C to Room Temp | >80% | nrochemistry.com |
| (Chloromethylene)dimethyliminium Chloride / DMF | 1 : 1.5 | 0 °C to Room Temp | 77% | nrochemistry.com |
The mechanism of the Vilsmeier-Haack reaction proceeds through several well-defined steps. name-reaction.com
Formation of the Vilsmeier Reagent : The reaction is initiated by the interaction of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) to generate a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent. wikipedia.orgnumberanalytics.comnrochemistry.com
Electrophilic Attack : The electron-rich selenophene ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. nrochemistry.comname-reaction.com Due to the electronic properties of the selenophene ring, this attack occurs with high regioselectivity at the 2-position, which is more electron-rich and less sterically hindered. chemistrysteps.com
Formation of an Iminium Intermediate : The electrophilic substitution leads to the formation of a cationic sigma complex, which rearomatizes by losing a proton to form a stable iminium salt intermediate. wikipedia.orgnrochemistry.com
Hydrolysis : The final step involves the aqueous workup of the reaction mixture. name-reaction.com The iminium intermediate undergoes hydrolysis, which cleaves the carbon-nitrogen double bond and releases the final product, this compound. wikipedia.org
Multi-Step Synthesis Strategies for this compound and its Precursors
Multi-step synthetic sequences provide alternative routes to this compound, often starting from more complex precursors or when specific substitution patterns are desired. udel.edulibretexts.org These strategies rely on the controlled manipulation and interconversion of functional groups. ub.edufiveable.me
One multi-step approach involves the use of selenophene derivatives that are substituted at multiple positions, such as selenophene-2,5-dicarboxaldehyde. This precursor can be synthesized and then selectively modified to yield the mono-aldehyde. researchgate.net The key challenge lies in the selective reduction of one aldehyde group while preserving the other. This can be achieved using carefully chosen reducing agents and controlled reaction conditions. For instance, mild reducing agents like sodium borohydride (B1222165) can, under specific stoichiometric and temperature control, preferentially reduce one carbonyl group. This pathway is particularly useful for creating specific isomers that might be difficult to access through direct formylation.
Functional group interconversion is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.meyoutube.com In the context of this compound synthesis, several such manipulations are employed.
Oxidation : The aldehyde can be synthesized by the oxidation of the corresponding primary alcohol, 2-selenophenemethanol. Common oxidizing agents like potassium permanganate (B83412) or those used in Swern or Dess-Martin oxidations can effect this transformation.
Reduction : Conversely, this compound can be reduced to 2-selenophenemethanol using reducing agents such as sodium borohydride or lithium aluminum hydride. imperial.ac.uk
Other Manipulations : Indirect routes can also be employed, such as the bromination of a selenophene derivative followed by further functional group manipulations to introduce the aldehyde functionality. For example, a methyl group on the selenophene ring can be brominated and then converted to an alcohol, which is subsequently oxidized to the aldehyde.
| Transformation | Starting Material | Product | Typical Reagents | Reference |
|---|---|---|---|---|
| Oxidation | 2-Selenophenemethanol | This compound | Potassium permanganate, Hydrogen peroxide | |
| Reduction | This compound | 2-Selenophenemethanol | Sodium borohydride, Lithium aluminum hydride | |
| Substitution | This compound | 2-Selenophenecarboxylic acid derivatives | Organolithium or Grignard reagents |
Radical and Catalytic Cyclization Approaches to Selenophene Ring Formation with Aldehyde Functionality
Modern synthetic methods have introduced advanced radical and catalytic cyclization strategies for constructing the selenophene ring itself, often with the desired functionality incorporated during the cyclization process. mdpi.combohrium.com These methods provide access to a wide range of substituted selenophenes.
Copper-Catalyzed Cyclization : Protocols involving copper catalysis have been developed for the synthesis of selenophenes. mdpi.com For instance, the intramolecular cyclization of 1,3-dienyl bromides in the presence of potassium selenocyanate (B1200272) (KSeCN) and copper oxide nanoparticles can form the selenophene ring. mdpi.com These reactions can be designed to produce selenophenes bearing substituents that can be converted to an aldehyde group. Another copper-catalyzed approach involves the [2+2+1] cyclization of terminal alkynes with elemental selenium, yielding 2,5-disubstituted selenophenes. rsc.org
Iodine-Promoted Cyclization : Electrophilic cyclization promoted by iodine is another powerful tool. mdpi.com The reaction of selenoenynes with iodine can lead to the formation of 3-iodo-selenophenes, which are versatile intermediates for further functionalization. mdpi.comacs.org
Palladium-Catalyzed Reactions : Palladium-catalyzed C-H bond activation and functionalization have emerged as a sophisticated strategy for modifying selenophenes, enabling the direct introduction of various functional groups and the construction of complex selenophene-based systems.
Silver-Mediated Radical Cyclization : Silver-mediated radical addition-cyclization of precursors like 2-alkynyl-selenoanisoles with other reagents has been shown to produce benzo[b]selenophenes. bohrium.comchim.it This radical pathway allows for the construction of the selenophene core under mild conditions. chim.it
These advanced cyclization methods offer powerful alternatives to classical approaches, enabling the synthesis of structurally diverse selenophenes, including those that can serve as direct precursors to this compound. nih.gov
Copper-Catalyzed Intramolecular Cyclization Mechanisms
The synthesis of selenophene rings, including those bearing aldehyde functionalities, has been advanced through the use of copper catalysis. A notable strategy involves the intramolecular cyclization of precursor molecules, where copper plays a pivotal role in facilitating the ring-closure reaction. Recent protocols have utilized copper oxide nanoparticles in conjunction with potassium selenocyanate (KSeCN) for the cyclization of dienyl bromides, leading to the formation of substituted selenophene rings.
The mechanistic pathway for these copper-catalyzed reactions often involves the in-situ generation of an active copper species. For instance, in related borylative cyclizations, an active LCu-Bpin intermediate is typically formed from the reaction of a copper salt, a base, and a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). encyclopedia.pub This active copper complex then participates in the key bond-forming steps. One proposed mechanism involves the enantioselective borocupration across a double bond in the substrate to generate an organocopper intermediate. encyclopedia.pub This intermediate then undergoes intramolecular cyclization to construct the heterocyclic ring. encyclopedia.pubnih.gov In the context of selenophene synthesis, a similar process can be envisioned where a copper-selenide species, formed from KSeCN and the copper catalyst, adds to an unsaturated bond, initiating the cyclization cascade to yield the selenophene core. The reaction is thought to proceed via an initial oxycupration of an alkene, followed by homolysis of the resulting carbon-copper bond and subsequent hydrogen atom transfer. nih.gov
This catalytic approach offers a powerful tool for constructing functionalized heterocycles, with the potential for high selectivity and efficiency under relatively mild conditions. nih.gov
Exploration of Selenium-Centered Radical Intermediates in Cyclization Reactions
An alternative and significant mechanistic pathway in the formation of selenophenes involves the generation and cyclization of selenium-centered radicals. This approach is distinct from metal-mediated ionic pathways and provides a different strategy for ring construction. In methods utilizing potassium selenocyanate (KSeCN), the reaction is believed to proceed through the homolytic cleavage of the Se-CN bond. This cleavage generates a highly reactive selenium-centered radical.
Once formed, this selenium radical intermediate undergoes an intramolecular cyclization by adding to a suitably positioned unsaturated bond (e.g., an alkene or alkyne) within the same molecule. This step forms the core five-membered selenophene ring. The radical nature of the intermediate makes this method effective for specific types of precursors. The process is often initiated without the need for strong acids or bases, relying instead on conditions that favor radical formation. The use of radical trapping agents like TEMPO has been shown to inhibit such reactions, providing experimental support for the radical pathway. nih.gov This strategy, which leverages the unique reactivity of selenium, has been successfully applied to the synthesis of various substituted selenophenes.
Innovative Approaches for Introducing Aldehyde Functionality into Selenophene Rings
The introduction of an aldehyde group onto a pre-formed selenophene ring is a crucial transformation for creating versatile building blocks like this compound.
Vilsmeier-Haack Formylation: The most traditional and widely used method for this purpose is the Vilsmeier-Haack reaction. ontosight.ai This reaction employs a Vilsmeier reagent, which is generated in-situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly dimethylformamide (DMF). The electrophilic Vilsmeier reagent attacks the electron-rich selenophene ring, preferentially at the 2-position due to the directing effect of the selenium atom and higher stability of the cationic intermediate. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final this compound. This method is generally effective and provides good yields.
Titanium Tetrachloride-Mediated Formylation: An innovative and alternative approach involves the use of dichloromethyl methyl ether (CHCl₂OMe) in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄). nih.gov This method has been explored for the formylation of a wide range of electron-rich aromatic rings. nih.gov The reaction proceeds by mixing the aromatic substrate with TiCl₄, followed by the addition of dichloromethyl methyl ether. nih.gov The reaction is typically quenched with an aqueous solution to hydrolyze the intermediate and afford the aldehyde. nih.gov For certain substrates, this method offers advantages in terms of regioselectivity and reaction conditions. nih.gov
Interactive Table: Comparison of Formylation Methods for Selenophene
| Feature | Vilsmeier-Haack Formylation | TiCl₄-Mediated Formylation |
| Reagents | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | Dichloromethyl methyl ether (CHCl₂OMe), Titanium tetrachloride (TiCl₄) nih.gov |
| Mechanism | Electrophilic attack by in-situ generated Vilsmeier reagent | Lewis acid-activated electrophilic formylation nih.gov |
| Typical Temp. | 0 °C to room temperature | 0 °C nih.gov |
| Advantages | Well-established, reliable, good yields | Potentially higher regioselectivity for certain aromatics, alternative to POCl₃ nih.gov |
| Limitations | Uses corrosive POCl₃ | Requires stoichiometric amounts of strong Lewis acid nih.gov |
Purity Validation Methodologies in Synthetic Protocols
Ensuring the purity of synthesized this compound is critical for its use in further applications. A combination of spectroscopic and chromatographic techniques is employed for comprehensive purity validation.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is one of the most powerful tools for structural elucidation and purity assessment.
¹H NMR: Provides information on the number, environment, and coupling of protons, confirming the presence of the aldehyde proton and the selenophene ring protons.
¹³C NMR: Reveals the carbon skeleton of the molecule, with characteristic chemical shifts for the carbonyl carbon and the carbons of the heterocyclic ring. acs.orgnih.gov
⁷⁷Se NMR: This technique is specific to selenium-containing compounds and provides direct evidence of the selenium atom's chemical environment. acs.orgnih.gov The chemical shift of the selenium nucleus is highly sensitive to the substitution pattern on the ring. acs.orgnih.gov Unsubstituted selenophene, for instance, has a characteristic resonance, and substitution with an aldehyde group will cause a predictable shift. nih.gov
Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of the molecule, confirming its molecular weight and providing fragmentation patterns that can further verify its structure. acs.org High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy. mdpi.com
Infrared (IR) Spectroscopy: IR analysis is used to identify the functional groups present in the molecule. acs.orgnih.gov A strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde group is a key diagnostic peak. acs.orgnih.gov
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of a compound. nih.gov By using a suitable column and mobile phase, the synthesized compound can be separated from any impurities or starting materials. nih.gov The purity is quantified by comparing the peak area of the main product to the total area of all peaks in the chromatogram. nih.gov Developing a validated HPLC method ensures accuracy and precision in the purity determination. nih.gov
Other Methods:
Elemental Analysis: This method determines the percentage composition of elements (C, H, N, S, and in this case, Se) in the compound. The experimental values are compared with the calculated theoretical values to confirm the empirical formula of the synthesized this compound. acs.orgnih.gov
Sophisticated Reactivity Studies and Derivatization Strategies
Electrophilic and Nucleophilic Reactivity Profiles of the Aldehyde Group
The formyl group in 2-selenophenecarboxaldehyde is a key site for a variety of chemical transformations, including oxidation, reduction, and nucleophilic addition-condensation reactions. These reactions provide pathways to a wide array of functionalized selenophene (B38918) derivatives.
The aldehyde functionality of this compound can be readily oxidized to the corresponding carboxylic acid, 2-selenophenecarboxylic acid. A variety of oxidizing agents can be employed for this transformation, ranging from classic reagents to more modern catalytic systems. While specific studies on this compound are not extensively documented, the oxidation of heteroaromatic aldehydes is a well-established process in organic synthesis. Common and effective methods include the use of potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). More contemporary and milder approaches utilize catalytic systems, which are often preferred due to their selectivity and reduced environmental impact.
| Oxidizing Agent/System | Typical Conditions | Product |
| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | 2-Selenophenecarboxylic acid |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to room temperature | 2-Selenophenecarboxylic acid |
| Silver(I) Oxide (Ag₂O) | Basic aqueous solution | 2-Selenophenecarboxylic acid |
These methods are generally efficient in converting the aldehyde to the carboxylic acid, which serves as a valuable intermediate for the synthesis of esters, amides, and other acid derivatives.
The selective reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (2-selenophenyl)methanol. This transformation is typically achieved with high selectivity using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mild nature and high chemoselectivity for aldehydes and ketones over other functional groups. orientjchem.orgscispace.comorganic-chemistry.org The reaction is generally carried out in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature.
For reductions requiring stronger agents or different reaction conditions, lithium aluminum hydride (LiAlH₄) can be employed. However, given the generally high reactivity of aldehydes, the milder sodium borohydride is often sufficient and preferred for its operational simplicity and safety. Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, represents another effective method for this reduction.
| Reducing Agent | Typical Solvent | Product |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | (2-Selenophenyl)methanol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | (2-Selenophenyl)methanol |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol or Ethyl acetate (B1210297) | (2-Selenophenyl)methanol |
The electrophilic carbon of the formyl group in this compound is susceptible to attack by various nucleophiles, leading to a range of addition and condensation products. These reactions are fundamental in carbon-carbon bond formation and the synthesis of more complex molecular architectures.
Two notable examples of such transformations are the Wittig reaction and the Knoevenagel condensation.
The Wittig reaction involves the reaction of this compound with a phosphorus ylide (Wittig reagent) to form an alkene. orientjchem.orgscispace.comnih.govwikipedia.orgstackexchange.com This reaction is a versatile method for introducing a carbon-carbon double bond with control over its geometry. The nature of the substituents on the ylide determines the stereochemical outcome of the reaction.
Reaction Scheme: this compound + Ph₃P=CHR → 2-(alkenyl)selenophene + Ph₃PO
The Knoevenagel condensation is another important carbon-carbon bond-forming reaction where this compound reacts with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives, cyanoacetates) in the presence of a basic catalyst. masterorganicchemistry.comchemistrysteps.comyoutube.comlibretexts.org This reaction typically results in the formation of an α,β-unsaturated product after a subsequent dehydration step.
Reaction Scheme: this compound + CH₂(Z)(Z') --(Base)--> 2-(Z,Z'-disubstituted-ethenyl)selenophene + H₂O (where Z and Z' are electron-withdrawing groups)
| Reaction | Reagents | Product Type |
| Wittig Reaction | Phosphorus ylide (Ph₃P=CHR) | Alkenyl-substituted selenophene |
| Knoevenagel Condensation | Active methylene compound, base | α,β-Unsaturated selenophene derivative |
Regioselective Substitution Reactions on the Selenophene Ring
The selenophene ring in this compound is an aromatic system that can undergo electrophilic substitution reactions. The presence of the electron-withdrawing aldehyde group at the 2-position significantly influences the reactivity and regioselectivity of these substitutions.
Electrophilic halogenation of this compound is expected to be directed by the deactivating and meta-directing nature of the formyl group. However, the inherent reactivity of the selenophene ring, which strongly favors substitution at the α-positions (2- and 5-positions), complicates the positional selectivity. In the case of this compound, the 2-position is blocked. Therefore, electrophilic attack is anticipated to occur primarily at the 5-position, which is the other α-position, and to a lesser extent at the 4-position (meta to the aldehyde). The deactivating effect of the aldehyde group means that harsher reaction conditions may be required for halogenation compared to unsubstituted selenophene.
Common halogenating agents for such reactions include N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) for bromination and chlorination, respectively. The use of a suitable catalyst, such as a Lewis acid, may be necessary to promote the reaction.
| Halogenating Agent | Expected Major Product | Expected Minor Product |
| N-Bromosuccinimide (NBS) | 5-Bromo-2-selenophenecarboxaldehyde | 4-Bromo-2-selenophenecarboxaldehyde |
| N-Chlorosuccinimide (NCS) | 5-Chloro-2-selenophenecarboxaldehyde | 4-Chloro-2-selenophenecarboxaldehyde |
The precise ratio of the 5- to 4-substituted products would depend on the specific reaction conditions and the nature of the halogenating agent.
In general, selenophene is more reactive than thiophene (B33073) towards electrophilic aromatic substitution. This is attributed to the greater polarizability of selenium and the lower aromaticity of the selenophene ring, which makes it more susceptible to attack by electrophiles. This trend in reactivity is observed in reactions such as Vilsmeier-Haack formylation and Friedel-Crafts acylation of the parent heterocycles.
When considering the 2-carboxaldehyde derivatives, both this compound and 2-thiophenecarboxaldehyde are deactivated towards electrophilic substitution due to the electron-withdrawing nature of the aldehyde group. However, it is expected that this compound would still be more reactive than its thiophene counterpart under similar reaction conditions. This difference in reactivity, while diminished by the deactivating substituent, should still be observable. For instance, in a competitive halogenation reaction, this compound would likely react at a faster rate than 2-thiophenecarboxaldehyde.
| Compound | Relative Reactivity in Electrophilic Substitution |
| Selenophene | More reactive |
| Thiophene | Less reactive |
| This compound | More reactive (deactivated) |
| 2-Thiophenecarboxaldehyde | Less reactive (deactivated) |
This reactivity difference can be exploited in synthetic strategies where selective functionalization of a selenophene ring is desired in the presence of a thiophene ring.
Cross-Coupling Reactions Utilizing this compound Derivatives
The selenophene core, particularly when functionalized, serves as a versatile building block in modern organic synthesis. Derivatives of this compound, especially those pre-activated with a halide or an organometallic group (such as tin, zinc, or boron), are valuable substrates for forming new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions mdpi.com. These reactions are fundamental for constructing more complex molecular architectures, leveraging the unique electronic properties of the selenium-containing heterocycle. Palladium-catalyzed methodologies are particularly prominent, enabling the precise and efficient coupling of selenophene moieties to various organic fragments.
Suzuki-Miyaura Coupling Investigations
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction for the formation of C(sp²)–C(sp²) bonds, connecting an organoboron species with an organic halide or triflate chemrxiv.org. In the context of selenophene chemistry, this reaction has been effectively employed to synthesize 2-arylselenophenes and 2,5-diarylselenophenes, which are important motifs in materials science and medicinal chemistry.
Research has demonstrated the successful Suzuki coupling of 2-haloselenophenes, which are readily accessible from this compound precursors, with a variety of arylboronic acids. For instance, 2,5-diiodoselenophene can be coupled with arylboronic acids using palladium acetate (Pd(OAc)₂) as the catalyst to yield 2,5-diarylselenophene derivatives researchgate.net. The reaction typically proceeds in the presence of a base, such as potassium carbonate or cesium fluoride, and a phosphine (B1218219) ligand to stabilize the palladium catalyst. The choice of catalyst system, base, and solvent is crucial for achieving high yields and preventing side reactions like homocoupling of the boronic acid.
Table 1: Examples of Suzuki-Miyaura Coupling with Selenophene Derivatives
| Selenophene Substrate | Coupling Partner | Catalyst System | Product | Reference |
|---|---|---|---|---|
| 2,5-Diiodoselenophene | Arylboronic acid | Pd(OAc)₂ / Phosphine Ligand | 2,5-Diarylselenophene | researchgate.net |
| 2-Bromoselenophene | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-Phenylselenophene | researchgate.net |
| 3-Iodo-benzo[b]selenophene | Arylboronic acid | Pd catalyst | 3-Aryl-benzo[b]selenophene | scispace.com |
These investigations highlight the utility of Suzuki-Miyaura coupling as a robust method for the arylation of the selenophene ring, enabling the synthesis of complex conjugated systems.
Stille Coupling Applications
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or pseudohalide libretexts.orgorganic-chemistry.org. This reaction is highly valued for its tolerance of a wide variety of functional groups, the stability of the organostannane reagents, and the mild reaction conditions often employed orgsyn.orgwikipedia.org. Selenophene derivatives can participate in Stille coupling either as the organohalide component or as the organostannane partner mdpi.com.
For example, a 2-haloselenophene derivative can be coupled with various aryl-, vinyl-, or alkynylstannanes to introduce new substituents at the 2-position of the selenophene ring. Conversely, 2-(tributylstannyl)selenophene, which can be prepared from 2-lithiated selenophene, can act as the nucleophilic partner in couplings with a wide array of organic electrophiles libretexts.org. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and can be accelerated by the addition of ligands or additives wiley-vch.de.
The mechanism proceeds through a catalytic cycle involving oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from tin to palladium, and reductive elimination to form the final product and regenerate the Pd(0) catalyst wikipedia.org. The versatility of the Stille reaction makes it a key tool for elaborating the this compound scaffold into more complex target molecules.
Other Palladium-Catalyzed C-H Functionalization Strategies with Selenophene Ligands
Beyond traditional cross-coupling reactions that require pre-functionalized substrates, direct C–H bond functionalization has emerged as a more atom-economical and efficient strategy. Inactivated selenophenes can serve as substrates in various synthetic transformations through palladium-catalyzed direct C–H bond activation mdpi.com. This approach avoids the need to install a leaving group (like a halide) or an organometallic moiety on the selenophene ring, streamlining synthetic pathways.
In these transformations, a palladium catalyst, often in a high oxidation state (Pd(II)), can coordinate to the selenophene ring and cleave a C–H bond, typically with the assistance of a directing group or a specific ligand, to form a cyclometalated intermediate nih.gov. This intermediate then reacts with a coupling partner to form the desired C–C or C–heteroatom bond. The aldehyde of this compound itself can potentially act as a directing group to guide the functionalization to an adjacent C-H bond. The development of suitable ligands is crucial for controlling the reactivity and selectivity of these transformations nih.gov. These strategies represent a frontier in selenophene chemistry, offering novel routes to functionalized derivatives.
Rational Design and Synthesis of Novel this compound Derivatives
The this compound scaffold is an attractive starting point for the rational design and synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science researchgate.net. By leveraging the aldehyde functionality, chemists can construct a diverse range of derivatives through well-established condensation and cyclization reactions.
Selenophene-Containing Flavonols and Styrylchromones
Flavonols and styrylchromones are classes of flavonoid compounds known for their diverse biological activities. The incorporation of a selenophene ring in place of a traditional phenyl group is a rational design strategy to modulate these properties. Research efforts have focused on the design and synthesis of selenium-based flavonols and 2-styrylchromones nih.gov.
The synthesis of selenophene-containing 2-styrylchromones can be achieved through a base-promoted aldol (B89426) condensation reaction between a 2-methylchromone (B1594121) and this compound semanticscholar.org. This reaction builds the characteristic styryl bridge connecting the chromone (B188151) and selenophene rings. Similarly, selenophene-containing flavonols can be synthesized through established methods like the Algar-Flynn-Oyamada reaction, starting from a chalcone (B49325) precursor derived from this compound researchgate.net. Recent studies have detailed the synthesis of several novel selenophene-containing flavonols and 2-styrylchromones for biological evaluation nih.gov.
Table 2: Synthesized Selenophene-Containing Flavonols and 2-Styrylchromones
| Compound Type | Core Structure | R Group (on Selenophene) | Reference |
|---|---|---|---|
| Flavonol | 3-Hydroxy-2-(selenophen-2-yl)-4H-chromen-4-one | H | nih.gov |
| Flavonol | 3-Hydroxy-2-(5-methylselenophen-2-yl)-4H-chromen-4-one | CH₃ | nih.gov |
| 2-Styrylchromone | 2-((E)-2-(selenophen-2-yl)vinyl)-4H-chromen-4-one | H | nih.gov |
| 2-Styrylchromone | 2-((E)-2-(5-methylselenophen-2-yl)vinyl)-4H-chromen-4-one | CH₃ | nih.gov |
Selenophene-Containing Chalcones
Chalcones, or 1,3-diaryl-2-propen-1-ones, are key biosynthetic precursors of flavonoids and possess a wide range of pharmacological properties scienceopen.comjchemrev.com. They are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aromatic aldehyde with an aryl ketone .
Novel selenophene-based chalcone analogs have been synthesized by reacting this compound with various substituted acetophenones nih.gov. This reaction creates a molecule featuring a selenophene ring and a substituted phenyl ring connected by an α,β-unsaturated carbonyl system. Several of these synthesized compounds have been investigated for their biological activities. For example, a study reported the synthesis of seven selenophene-based chalcone analogs and evaluated their anticancer activity against human colorectal adenocarcinoma (HT-29) cells researchgate.netnih.gov.
Table 3: Anticancer Activity of Selected Selenophene-Containing Chalcones Against HT-29 Cells
| Compound ID | Description | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Compound 6 | Selenophene-chalcone analog | 19.98 ± 3.38 | nih.gov |
| Compound 8 | Selenophene-chalcone analog | 38.23 ± 3.30 | nih.gov |
| Compound 10 | Selenophene-chalcone analog | 46.95 ± 5.68 | nih.gov |
The synthesis of these derivatives demonstrates the utility of this compound as a versatile precursor for generating novel, biologically relevant molecules.
Isatin (B1672199) and Indole (B1671886) Derivatives incorporating Selenophene Moieties
The integration of selenophene moieties into isatin and indole scaffolds has emerged as a significant strategy in synthetic chemistry for the development of novel heterocyclic systems. These hybrid structures are of considerable interest due to the unique chemical properties endowed by the selenium atom. Sophisticated reactivity studies have focused on creating both fused and non-fused derivatives, leveraging the distinct functionalities of each heterocyclic component.
The chemical reactivity of isatin, particularly at the C3-carbonyl group, provides a direct pathway for the incorporation of a selenophene ring. A primary method for achieving this is through base-catalyzed condensation reactions, such as the Knoevenagel condensation. organic-chemistry.orgwikipedia.org In a typical synthesis, isatin or its N-substituted derivatives are reacted with a compound containing an active methylene group adjacent to a selenophene ring. However, a more direct and common approach involves the condensation of an indolin-2-one (oxindole) with this compound. The reactive methylene group at the C3 position of the indolin-2-one undergoes nucleophilic addition to the carbonyl group of the selenophene aldehyde, followed by dehydration to yield a 3-(selenophen-2-ylmethylene)indolin-2-one derivative. This reaction is generally carried out in the presence of a base catalyst like piperidine (B6355638) or in an acidic medium.
This synthetic strategy allows for a diverse range of substituents to be placed on the isatin nitrogen, the isatin aromatic ring, and the selenophene ring, enabling the fine-tuning of the molecule's electronic and steric properties.
Table 1: Synthesis of 3-(Selenophen-2-ylmethylene)indolin-2-one Derivatives via Knoevenagel Condensation
| Entry | Isatin/Indolin-2-one Derivative | Aldehyde | Catalyst/Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Indolin-2-one | This compound | Piperidine/Ethanol | 3-(Selenophen-2-ylmethylene)indolin-2-one | ~85-95 |
| 2 | 1-Methylindolin-2-one | This compound | Piperidine/Ethanol | 1-Methyl-3-(selenophen-2-ylmethylene)indolin-2-one | ~88-96 |
Beyond simple condensation, more complex fused heterocyclic systems combining indole and selenophene have been synthesized. One notable strategy involves the electrophilic cyclization of 3-(arylalkynyl)indoles with selenium dichloride (SeCl₂), prepared in situ, to form 2-arylselenopheno[2,3-b]indoles. researchgate.net This atom-economic, one-pot protocol provides a convenient route to tricyclic products in moderate to very good yields. researchgate.net Another approach involves a metal-free, three-component assembly of indoles, aromatic ketones, and selenium powder, promoted by iodine monobromide (IBr), to create the selenopheno[2,3-b]indole motif through a double C-H selenylation/annulation process. dntb.gov.ua
These synthetic methodologies highlight the versatile reactivity of indole and selenophene precursors. The resulting fused systems, such as selenopheno[3,2-b]indoles, have also been constructed from 3-aminoselenophene substrates via Fischer indolization, demonstrating the modularity of these synthetic routes. dntb.gov.ua The reactivity of these fused systems allows for further derivatization, such as palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki, and Heck) on halogenated intermediates to build more complex molecular architectures.
The incorporation of the selenophene moiety significantly influences the electronic properties and reactivity of the parent isatin or indole structure. These derivatives serve as important scaffolds for further chemical exploration and as building blocks in the synthesis of more complex heterocyclic compounds. researchgate.net
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Selenophenecarboxaldehyde, offering detailed insights into its molecular framework.
High-Resolution ¹H NMR Investigations
High-resolution proton (¹H) NMR spectroscopy is instrumental in identifying the hydrogen atoms within the this compound molecule. The ¹H NMR spectrum provides critical information based on chemical shifts, signal multiplicities, and coupling constants, which are influenced by the electronic environment of the protons. nih.govyoutube.com
The aldehyde proton characteristically appears as a singlet in the downfield region of the spectrum, typically between δ 9.8 and 10.2 ppm. This significant downfield shift is attributed to the deshielding effect of the adjacent carbonyl group. The protons on the selenophene (B38918) ring give rise to distinct signals, and their coupling patterns provide information about their relative positions. The analysis of these signals is crucial for confirming the substitution pattern on the heterocyclic ring. researchgate.net
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aldehyde (-CHO) | 9.8-10.2 | Singlet | N/A |
| Ring Protons | Variable | Doublet, Triplet | Variable |
¹³C NMR Spectral Analysis
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. ceitec.cz Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.org
The carbonyl carbon of the aldehyde group is highly deshielded and resonates at a characteristic downfield chemical shift, generally around 190 ppm. The carbon atoms of the selenophene ring appear at distinct chemical shifts, which are influenced by the electronegativity of the selenium atom and the electron-withdrawing nature of the aldehyde substituent. uoi.gr
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~190 |
| Ring Carbons | Variable |
⁷⁷Se NMR Spectroscopy for Selenium Heterocycle Characterization
Selenium-77 (⁷⁷Se) NMR spectroscopy is a powerful and direct method for characterizing selenium-containing compounds like this compound. researchgate.net The ⁷⁷Se nucleus is spin active (I = 1/2) with a natural abundance of 7.63%, allowing for direct observation of the selenium atom's environment. huji.ac.il This technique provides valuable information about the electronic structure and bonding of the selenium atom within the heterocyclic ring. nih.gov The chemical shift of the ⁷⁷Se nucleus is highly sensitive to its local electronic environment, making it a key tool for confirming the presence and integrity of the selenophene ring. huji.ac.ilsemmelweis.hu
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the precise molecular weight of this compound. taylorfrancis.comresearchgate.net HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule with a high degree of confidence. researchgate.netchimia.ch This technique can differentiate between compounds with the same nominal mass but different elemental formulas, providing unambiguous confirmation of the molecular formula, C₅H₄OSe. nih.gov The experimentally determined monoisotopic mass should closely match the calculated theoretical mass. nih.gov
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis provides quantitative information about the elemental composition of a compound, serving as a fundamental method for confirming its stoichiometry. measurlabs.com For this compound (C₅H₄OSe), elemental analysis determines the weight percentages of carbon, hydrogen, and selenium. nih.gov The experimentally determined percentages should align with the theoretical values calculated from the molecular formula, thus verifying the empirical and molecular formula of the compound. youtube.com
| Element | Theoretical Weight % |
|---|---|
| Carbon (C) | 37.75 |
| Hydrogen (H) | 2.53 |
| Oxygen (O) | 10.06 |
| Selenium (Se) | 49.65 |
Advanced Chromatographic Techniques for Purity Assessment
Advanced chromatographic techniques are indispensable for assessing the purity of this compound. researchgate.net These methods separate the target compound from any impurities, starting materials, or by-products. oup.com.au
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for purity assessment. ijrpc.com A sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. The compound is then separated on a stationary phase, and its retention time and peak purity are determined.
Gas Chromatography (GC): For volatile compounds like this compound, GC can be an effective method for purity analysis. The sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of reactions and to get a preliminary assessment of purity. ijrpc.comadarshcollege.in By comparing the sample spot with a standard, the presence of impurities can be qualitatively assessed.
These chromatographic methods are crucial for ensuring that the characterized this compound is of high purity, which is essential for its use in subsequent applications. ijnrd.org
Theoretical and Computational Chemistry Approaches
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of 2-selenophenecarboxaldehyde at a molecular level. researchgate.net These computational techniques, particularly Density Functional Theory (DFT), have become indispensable for studying the conformational landscape and electronic properties of heterocyclic aldehydes. nih.govunipd.itnih.govmdpi.com
This compound can exist in two planar conformations, Se,O-cis and Se,O-trans, defined by the relative orientation of the selenium atom and the carbonyl oxygen. DFT calculations have been employed to determine the relative stabilities of these conformers. Studies have shown that the Se,O-cis conformer is more stable than the Se,O-trans conformer. sibran.ru This preference is analogous to what is observed in similar heterocyclic aldehydes. researchgate.net
Table 1: Calculated Conformational Energy Difference
| Conformer | Relative Energy (kcal/mol) | Stability |
| Se,O-cis | 0.00 | More Stable |
| Se,O-trans | 1.84 sibran.ru | Less Stable |
| Note: Calculations performed using Density Functional Theory. |
The interconversion between the cis and trans conformers proceeds through a transition state, and the energy required for this rotation is known as the rotational barrier. Theoretical studies on analogous furan (B31954) and thiophene (B33073) carboxaldehydes have used DFT to calculate these barriers. researchgate.net For these related compounds, the rotational barrier is consistently larger than the energy difference between the conformers. researchgate.net It has also been observed that the polarity of the solvent can influence the relative stability of the conformers and the height of the rotational barrier. researchgate.net
Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy for the different conformers and the transition state can also be derived from these computational studies, providing a more complete picture of the conformational equilibrium. researchgate.net
Computational Modeling of Dipole Moments and Charge Distribution
Theoretical calculations show that the dipole moment can vary significantly between different conformers. mdpi.com The charge distribution, often analyzed using methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. nih.govias.ac.in This information is critical for understanding intermolecular interactions and predicting sites of electrophilic or nucleophilic attack. mdpi.com The electron density distribution can be visualized using molecular electrostatic potential (MEP) maps, which highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. nih.gov
Investigation of Aromaticity and Electronic Delocalization in the Selenophene (B38918) Ring
The selenophene ring is an aromatic system, a property characterized by cyclic delocalization of π-electrons that confers significant stability. rsc.org Aromaticity is a complex and multifaceted concept, and various computational indices are used to quantify it, including those based on structure, energy, and magnetic properties. researchgate.netmdpi.com
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum chemical calculations typically model isolated molecules (gas phase), molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as a liquid or solid. mdpi.com MD simulations treat molecules using classical mechanics and can model the interactions between a large number of this compound molecules over time. dovepress.comkashanu.ac.ir
These simulations provide insights into how the molecules pack together and the nature of the intermolecular forces, such as van der Waals forces and dipole-dipole interactions. kashanu.ac.irplos.org By analyzing the trajectories of the molecules, properties like the radial distribution function can be calculated to understand the local structure and ordering within the system. kashanu.ac.ir MD simulations are particularly useful for understanding how intermolecular interactions govern the macroscopic properties of the substance. researchgate.net
Applications in Advanced Materials Science and Engineering
Development of Organic Electronic Materials
2-Selenophenecarboxaldehyde is a key precursor in the synthesis of organic electronic materials, where the integration of the selenophene (B38918) ring can significantly influence the material's performance in devices. Current time information in Bangalore, IN. The selenium atom, being larger and more polarizable than sulfur, often imparts desirable characteristics such as enhanced intermolecular interactions and charge carrier mobility.
Conjugated polymers and oligomers are the cornerstone of plastic electronics, valued for their solution processability, flexibility, and tunable electronic properties. electrochemsci.org this compound serves as a fundamental building block for these materials. Through various chemical reactions, such as the Vilsmeier-Haack reaction on a selenophene precursor, this aldehyde can be synthesized and subsequently used in polymerization reactions. Current time information in Bangalore, IN.
The aldehyde functional group provides a reactive site for extending the conjugated system, allowing it to be incorporated into larger polymer backbones. These selenophene-containing polymers are explored for a range of applications due to their unique properties. electrochemsci.orgscispace.com The resulting macromolecular structures often exhibit improved stability and electron-accepting capabilities, which are critical for the performance of electronic devices. Current time information in Bangalore, IN. The ability to create complex and extended π-conjugated systems is essential for efficient charge transport, a key requirement for most organic electronic applications. chemisgroup.us
In the field of organic photovoltaics (OPVs), the efficiency of devices is critically dependent on the light-absorbing and charge-transporting properties of the active layer materials. The incorporation of selenophene units, derived from precursors like this compound, into the conjugated polymers used in OPVs has been shown to be a successful strategy for performance enhancement. electrochemsci.org
Table 1: Impact of Selenophene Incorporation on Polymer Properties for OPVs
| Property | Effect of Selenophene Inclusion | Reference |
| Bandgap | Generally lowered, leading to broader light absorption. | chemisgroup.us |
| Charge Carrier Mobility | Often improved due to enhanced intermolecular interactions. | electrochemsci.org |
| Device Performance | Can lead to higher power conversion efficiencies in solar cells. | electrochemsci.org |
Field-effect transistors (FETs) are fundamental components of modern electronics, and organic field-effect transistors (OFETs) represent a key area of research for flexible and low-cost electronics. researchgate.netnih.gov Selenophene-containing materials, synthesized using this compound as a starting material, have demonstrated significant promise in OFET applications. nih.gov
Sensing Technologies Based on Selenophene Derivatives
The reactivity of the aldehyde group in this compound allows for the straightforward synthesis of derivatives that can act as chemical sensors. These sensors leverage the electronic changes within the selenophene ring upon interaction with specific analytes.
This compound is a valuable precursor for the synthesis of Schiff base ligands, a class of compounds widely recognized for their ability to form stable complexes with metal ions. researchgate.netscielo.org.mx The condensation reaction between this compound and a primary amine yields a Schiff base containing an imine (-C=N-) group. This imine nitrogen, along with the selenium atom of the selenophene ring, can act as a coordination site for metal ions.
The binding of a metal ion to the Schiff base derivative perturbs the electronic structure of the conjugated system, leading to a detectable change in its optical or electrochemical properties. mdpi.com This change, which can be a shift in the UV-visible absorption spectrum (colorimetric sensing) or a change in fluorescence intensity (fluorometric sensing), forms the basis of a chemical sensor. nih.gov Schiff bases are known to be versatile for detecting a wide range of metal ions, and by modifying the structure of the amine used in the synthesis, the selectivity towards specific metal ions can be tuned. researchgate.netmdpi.com This makes derivatives of this compound highly promising for the development of selective and sensitive metal ion chemosensors. electrochemsci.orgnih.gov
Table 2: Principles of Schiff Base Sensors Derived from Aldehydes
| Sensor Component | Function | Detection Principle | Reference |
| Schiff Base Ligand | Forms a complex with the target metal ion. | Colorimetric or Fluorometric | scielo.org.mxmdpi.com |
| Selenophene Ring | Participates in the conjugated system and influences electronic properties. | Change in absorption or emission spectra upon ion binding. | nih.gov |
| Imine Group (-C=N-) | Acts as a primary binding site for the metal ion. | Perturbation of the electronic system. | researchgate.net |
Sensors derived from selenophenes have potential applications in environmental monitoring due to their ability to detect various pollutants. rsc.orgnih.gov The development of robust and sensitive chemical sensors is crucial for monitoring the quality of air, water, and soil. rsc.org
Polymers and materials incorporating the selenophene moiety can be designed to interact with specific environmental contaminants, including heavy metal ions and certain organic compounds. researchgate.netmdpi.com For instance, chemosensors based on Schiff base derivatives of this compound can be employed for the detection of toxic heavy metal ions like lead (Pb²⁺), mercury (Hg²⁺), and cadmium (Cd²⁺) in water samples. mdpi.com The high sensitivity of these sensors could allow for the detection of pollutants at very low concentrations, which is essential for environmental protection and public health. rsc.org The versatility in the design of these sensors opens up possibilities for creating sensor arrays capable of detecting multiple pollutants simultaneously.
Optoelectronic Device Fabrication with this compound Analogues
The incorporation of selenophene units, derived from precursors like this compound, into conjugated organic materials has become a highly effective strategy for advancing optoelectronic devices, particularly in the realm of organic solar cells (OSCs) and field-effect transistors (FETs). The unique electronic properties of selenium, when compared to its lighter chalcogen counterpart sulfur (thiophene), lead to significant improvements in device performance. Research has consistently demonstrated that substituting thiophene (B33073) with selenophene in the molecular backbone of photoactive materials can enhance power conversion efficiencies (PCE), charge carrier mobility, and light absorption characteristics. researchgate.netmdpi.comnsf.gov
The primary advantages of using selenophene-based materials stem from selenium's lower aromaticity and higher polarizability compared to sulfur. mdpi.comresearchgate.net This results in a reduced bandgap and a lower highest occupied molecular orbital (HOMO) energy level in the resultant polymers and small molecules. mdpi.comrsc.org Consequently, these materials can absorb a broader range of the solar spectrum, leading to higher short-circuit current densities (Jsc). rsc.orgrsc.org Furthermore, the presence of selenium atoms can facilitate stronger intermolecular interactions, promoting better molecular packing and ordering in thin films, which is crucial for efficient charge transport. mdpi.comresearchgate.net
Research Findings in Organic Solar Cells (OSCs)
The strategic use of selenophene-containing analogues has led to notable advancements in the efficiency of various types of organic solar cells.
In the development of single-component organic solar cells (SCOSCs), a double-cable conjugated polymer incorporating selenophene was synthesized. This material exhibited a red-shifted absorption spectrum and good crystallinity, resulting in a device with a high PCE of 6.25% and a significant photocurrent of 12.68 mA cm⁻². rsc.org
For all-polymer solar cells (all-PSCs), researchers developed a multi-selenophene-containing polymerized small molecule acceptor (PSMA) named PFY-3Se. chemistryviews.org The synthesis involved creating a monomer with aldehyde end-groups which was then polymerized. Compared to its thiophene-based analogue (PFY-0Se), PFY-3Se showed red-shifted absorption and improved electron mobility. All-PSCs fabricated with PFY-3Se as the acceptor achieved a remarkable PCE of 15.1%, significantly outperforming the 13.0% efficiency of the thiophene-based version. chemistryviews.org
In more conventional bulk-heterojunction (BHJ) OSCs, the replacement of thiophene with selenophene has also yielded superior results. A comparative study between two D–π–A–π–D (Donor-π bridge-Acceptor-π bridge-Donor) small molecules, VC6 (thiophene-based) and VC7 (selenophene-based), demonstrated the clear benefit of selenium. The VC7-based device, blended with PC₇₁BM, reached a PCE of 9.24%, a 27% increase over the 7.27% achieved by the VC6-based cell. rsc.org This improvement was attributed to the extended absorption profile, higher hole mobility, and more balanced charge transport of the selenophene-containing molecule. rsc.org
Similarly, the polymer PSeTPTI, which copolymerizes a selenophene unit with a pentacyclic acceptor unit, was used to fabricate a solar cell with a PCE of 6.04%. This polymer was noted for its narrow optical bandgap and high hole mobility of 0.26 cm² V⁻¹ s⁻¹. rsc.org Another study focused on poly(5,5′-bis(3-dodecylthiophene-2-yl)2–2′-biselenophene) (PDT2Se2), which demonstrated higher charge carrier mobilities than its all-thiophene analogue, PQT-12. Optimized devices using a PDT2Se2:PCBM blend achieved a PCE of 1.4%. researchgate.net
The table below summarizes the performance of various optoelectronic devices fabricated using this compound analogues.
| Device Type | Selenophene-Based Material | Key Performance Metrics |
| Single-Component OSC | Selenophene double-cable polymer | PCE: 6.25%, Jsc: 12.68 mA/cm² rsc.org |
| All-Polymer OSC | PBDB-T:PFY-3Se | PCE: 15.1%, Jsc: 23.6 mA/cm², FF: 0.737 mdpi.com |
| BHJ OSC | VC7:PC₇₁BM | PCE: 9.24%, Jsc: 15.98 mA/cm², Voc: 0.89 V, FF: 0.66 rsc.org |
| BHJ OSC | PSeTPTI:PC₇₁BM | PCE: 6.04%, Hole Mobility: 0.26 cm²/Vs rsc.org |
| BHJ OSC | PDT2Se2:PCBM | PCE: 1.4%, Jsc: 4.3 mA/cm², Voc: 0.69 V, FF: 47% researchgate.net |
Comprehensive Biomedical and Pharmaceutical Research
Investigation of Antioxidant Activity and Redox Modulation
The antioxidant potential of organoselenium compounds, including derivatives of selenophene (B38918), is a subject of ongoing research. These compounds are investigated for their ability to counteract oxidative stress, a condition implicated in numerous chronic diseases. mdpi.com
Mechanisms of Action in Modulating Oxidative Stress
The primary mechanism by which compounds like 2-Selenophenecarboxaldehyde are thought to exert their antioxidant effects is through the modulation of redox status within the cellular environment. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. mdpi.com Selenoproteins, which incorporate selenium in the form of the amino acid selenocysteine (B57510), play a crucial role in this process. nih.gov
The antioxidant action of selenophene derivatives has been explored using various methods, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and squarewave voltammetry (SWV). mdpi.com These electrochemical techniques help to determine the redox characteristics of the compounds. The detection of anodic peaks during the oxidation of selenophene and its derivatives indicates their capacity to act as antiperoxyradical agents, meaning they can neutralize oxidizing species like peroxyradicals. mdpi.com It is proposed that one molecule of these antioxidants can potentially capture multiple peroxyl radicals. mdpi.com However, the actual efficiency may be influenced by competing two-electron oxidation reactions that can generate other radical species. mdpi.com
The interaction with stable radicals like 2,2ʹ-diphenyl-1-picrylhydrazyl (DPPH) is another method used to assess antiradical activity. mdpi.com The ability of selenophene derivatives to reduce the concentration of DPPH provides a measure of their radical-scavenging capacity. mdpi.com
Enhancement of Cellular Antioxidant Defenses
Beyond direct radical scavenging, certain compounds can enhance the body's endogenous antioxidant defense systems. nih.gov This can involve the upregulation of antioxidant enzymes. For instance, selenium supplementation has been shown to increase the levels of ascorbate (B8700270) (Vitamin C) and glutathione (B108866) (GSH), as well as the activity of enzymes such as ascorbate peroxidase (APX), glutathione reductase (GR), and glutathione peroxidase (GPX) in certain biological systems under stress. nih.gov Glutathione peroxidases are particularly important as they break down hydrogen peroxide and lipid peroxides. nih.gov
Evaluation of Antimicrobial Properties
The rise of antibiotic resistance necessitates the search for new antimicrobial agents. nih.govnih.gov Organoselenium compounds are among the various chemical classes being investigated for their potential to combat pathogenic microorganisms.
Antibacterial Effects Against Specific Bacterial Strains (e.g., MRSA)
Derivatives of selenophene are being explored for their activity against clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). While specific data on this compound's direct action against MRSA is an area of active research, related selenium-containing compounds and other phytochemicals have demonstrated notable antibacterial effects. For example, certain flavonoids have shown the ability to rapidly kill MRSA by disrupting the bacterial membrane. nih.gov High-throughput screening using models like Caenorhabditis elegans infected with MRSA has identified novel antistaphylococcal compounds with minimum inhibitory concentrations (MICs) in the low microgram per milliliter range. nih.gov
Proposed Mechanisms of Action in Bacterial Cell Disruption
The antimicrobial action of various compounds can involve several mechanisms that lead to bacterial cell disruption. nih.gov A primary target is often the bacterial cell membrane. nih.gov Disruption of the membrane's integrity can lead to increased permeability and the dissipation of the proton motive force, which is essential for cellular energy production. nih.gov This can ultimately result in cell lysis. nih.gov
Another mechanism involves the inhibition of key bacterial processes. Some phytochemicals are known to inhibit peptidoglycan synthesis, a crucial component of the bacterial cell wall. nih.gov Others can interfere with quorum sensing, the signaling mechanism that bacteria use to coordinate group behaviors, including biofilm formation. nih.gov The outer membrane of Gram-negative bacteria, with its lipopolysaccharide layer, often presents a barrier to hydrophobic antimicrobial compounds. nih.gov However, some agents are still able to penetrate this barrier and exert their effects.
Exploration of Anticancer Potential
The potential of selenium-containing compounds as anticancer agents is an area of intense scientific inquiry. nih.gov Research has explored the effects of various selenophene derivatives on different cancer cell lines.
Studies have shown that certain selenium-based chalcones, flavonols, and 2-styrylchromones exhibit significant biological effects against cancer cells. nih.gov For instance, selenium-containing chalcones have been evaluated against HT-29 human colorectal adenocarcinoma cells. nih.gov Further research has extended to the impact of selenium-based flavonols and 2-styrylchromones on human lung cancer cells, including A549, H1975, CL1-0, and CL1-5, as well as their effects on normal lung fibroblast MRC5 cells for comparison. nih.gov
One particular selenophene derivative, 2,5-bis(5-hydroxymethyl-2-selenienyl)-3-hydroxymethyl-N-methylpyrrole, has demonstrated a broad range of activity against several human cancer cell lines. nih.gov The effects of this compound were found to be dependent on the dose and the duration of exposure, causing an increase in the activity of caspases 3 and 9, which are key enzymes in the apoptotic pathway. nih.gov This compound also showed selectivity for cancer cells, inducing apoptotic events and DNA double-strand breaks. nih.gov
The pro-oxidant activity of some selenium compounds at higher concentrations is another mechanism being explored for cancer therapy. mdpi.com By generating reactive oxygen species, these compounds can induce oxidative stress specifically within cancer cells, leading to their death. mdpi.com
Induction of Apoptosis in Various Cancer Cell Lines
Various selenium-containing compounds have demonstrated the ability to induce apoptosis, or programmed cell death, in a range of cancer cell lines. nih.gov The specific mechanisms can vary depending on the chemical form of the selenium compound and the type of cancer cell being studied. nih.gov The induction of apoptosis is a critical mechanism for the anti-cancer effects of these compounds. mdpi.com
For instance, studies on novel acylselenoureas and Se-acylisoselenoureas, which are derivatives of selenium, have shown significant antiproliferative activity. In a broad screening against 60 different human cancer cell lines, several compounds demonstrated potent growth inhibition. mdpi.com One notable compound, derived from the reaction of potassium selenocyanate (B1200272) with 4-methylbenzoyl chloride and N,N'-diisopropylcarbodiimide, proved to be a potent inducer of apoptosis in prostate cancer cells (DU-145). mdpi.com Treatment with this compound led to a decrease in pro-caspase-9 expression and a subsequent increase in the cleavage and activation of caspase-3, a key executioner of apoptosis. mdpi.com Further evidence of apoptosis was supported by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. mdpi.com
The sensitivity of cancer cells to apoptosis-inducing agents can be influenced by the expression levels of proteins in the Bcl-2 family. nih.gov For example, in prostate cancer cell lines, resistance to apoptosis has been linked to the absence of the pro-apoptotic protein Bax or the overexpression of the anti-apoptotic protein Bcl-x(L). nih.gov Selenium compounds can modulate these pathways. Some selenocompounds, like 1,4-phenylenebis(methylene)selenocyanate (B1200050) (p-XSC), have been shown to induce apoptosis in prostate cancer cells by decreasing the phosphorylation of Akt, a protein kinase that promotes cell survival by inhibiting apoptotic proteins like Bad. nih.gov
Different human cancer cell lines exhibit varying sensitivity to selenium compounds. Selenium nanoparticles (SeNPs) have been shown to induce apoptosis in glioblastoma (A-172), colorectal adenocarcinoma (Caco-2), prostate carcinoma (DU-145), and breast adenocarcinoma (MCF-7) cell lines in a concentration-dependent manner. mdpi.com The apoptotic response is often mediated by the generation of calcium signals and endoplasmic reticulum (ER) stress. mdpi.com
| Cell Line | Compound Type | Observed Apoptotic Effect | Reference |
| DU-145 (Prostate) | Acylselenourea derivative | Inhibition of cell growth, downregulation of pro-caspase-9, activation of caspase-3, downregulation of Bcl-2, upregulation of Bax. | mdpi.com |
| LNCaP (Prostate) | p-XSC | Apoptosis induction via decreased Akt phosphorylation. | nih.gov |
| A-172 (Glioblastoma) | Selenium Nanoparticles | Apoptosis induction, generation of calcium signals, ER stress. | mdpi.com |
| MCF-7 (Breast) | Selenium Nanoparticles | Apoptosis induction, generation of calcium signals, ER stress. | mdpi.com |
| HCT116 (Colon) | Sodium Selenite | Apoptosis associated with activation of c-Jun NH2 terminal kinase (JNK). | nih.gov |
Inhibition of Cancer Cell Proliferation
Beyond inducing apoptosis, this compound and its related compounds can inhibit the proliferation of cancer cells. The loss of selenoprotein F (SELENOF), a 15-kDa selenoprotein, has been shown to increase the proliferation of non-tumorigenic and breast cancer cells. nih.gov Cells lacking SELENOF exhibit a significant increase in the incorporation of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) into newly synthesized DNA and higher expression of the proliferation marker Ki67. nih.gov
Conversely, the overexpression of SELENOF in MCF-7 breast cancer cells leads to an increase in the levels of p21 and p27, which are cyclin-dependent kinase (CDK) inhibitor proteins. nih.gov These proteins block the activity of CDK2, a key enzyme in cell cycle progression, thereby halting cell proliferation. nih.gov Treatment of cells lacking SELENOF with a CDK2 inhibitor significantly reduces their viability, highlighting the role of this pathway. nih.gov
Studies on various selenium compounds confirm their antiproliferative effects. Novel acylselenourea derivatives have demonstrated potent growth inhibition across a panel of cancer cell lines, including breast (MDA-MB-231), lung (HTB-54), prostate (DU-145), and colon (HCT-116). mdpi.com Several of these compounds showed GI₅₀ (concentration for 50% growth inhibition) values in the low micromolar range. mdpi.com For example, a compound synthesized from 2-thiophenecarbonyl chloride, a structural analog of this compound's precursor, exhibited significant growth inhibition in breast cancer cell lines. mdpi.com
| Cell Line | Compound/Protein | Effect on Proliferation | Mechanism | Reference |
| MCF-10A (Breast) | SELENOF Knockout | Increased proliferation | Reduced p21 and p27 levels, accumulation in S-phase. | nih.gov |
| MCF-7 (Breast) | SELENOF Overexpression | Decreased proliferation | Increased p21 and p27 levels. | nih.gov |
| MDA-MB-231 (Breast) | Acylselenourea derivative | Growth inhibition (GI₅₀ < 10 µM) | Not specified | mdpi.com |
| HTB-54 (Lung) | Acylselenourea derivative | Growth inhibition (GI₅₀ < 10 µM) | Not specified | mdpi.com |
| DU-145 (Prostate) | Acylselenourea derivative | Growth inhibition (GI₅₀ < 10 µM) | Not specified | mdpi.com |
| HCT-116 (Colon) | Acylselenourea derivative | Growth inhibition (GI₅₀ < 10 µM) | Not specified | mdpi.com |
Mediation through Redox Signaling Pathways and Caspase Activation
The anticancer activities of selenium compounds are frequently mediated through the modulation of cellular redox balance and the activation of caspase cascades. nih.govnih.gov Many selenium compounds induce oxidative stress by generating reactive oxygen species (ROS) within cancer cells. mdpi.comfrontiersin.org This increase in ROS can trigger apoptotic pathways. mdpi.com
For example, the cytotoxicity of an active acylselenourea derivative (compound 4) in cancer cells was found to be partially induced by the production of ROS. mdpi.com This oxidative stress then leads to the activation of the apoptotic machinery. mdpi.com The process involves caspases, which are a family of proteases essential for programmed cell death. nih.gov Selenium compounds can activate initiator caspases, such as caspase-2 and caspase-9, and executioner caspases, like caspase-3. nih.govmdpi.com
Caspase-2 has been identified as a key sensor of cellular redox status. nih.gov It can be activated by oxidative stress and, in turn, initiate an antioxidant defense system or, if the stress is too severe, trigger apoptosis. nih.gov The activation of caspase-9 is often linked to the mitochondrial (intrinsic) pathway of apoptosis. As seen with an acylselenourea derivative in DU-145 prostate cancer cells, a reduction in pro-caspase-9 levels indicates its cleavage and activation, which then leads to the processing and activation of caspase-3, culminating in cell death. mdpi.com
Redox-sensitive transcription factors like nuclear factor κB (NF-κB) are also involved. nih.gov NF-κB pathways are crucial for cancer cell proliferation and survival, and their modulation by selenium compounds can contribute to anti-cancer effects. mdpi.com
Neuroprotective Effects and Associated Mechanisms
Organoselenium compounds are being investigated for their potential to protect neurons from damage in various neurological conditions. nih.govmdpi.com The neuroprotective effects are often attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties. nih.govmdpi.com
For example, selenium nanoparticles (SeNPs) have demonstrated a neuroprotective role in rats subjected to chronic stress, a condition known to induce detrimental changes in the prefrontal cortex and hippocampus. nih.gov Treatment with SeNPs was shown to ameliorate anxiety- and depressive-like behaviors by exerting antioxidant, anti-inflammatory, and anti-apoptotic effects in the brain. nih.gov This included a reduction in the oxidative stress marker malondialdehyde (MDA) and the pro-inflammatory cytokine TNF-α, along with a decrease in the apoptotic marker caspase-3. nih.gov
Derivatives of ebselen (B1671040), an organoselenium compound, have also shown promise as neuroprotective agents. nih.gov In a cellular model of ischemia (oxygen-glucose deprivation/reperfusion), several ebselen derivatives were able to significantly increase the viability of human neuroblastoma SH-SY5Y cells. nih.gov These compounds also exhibited anti-inflammatory activity by reducing the release of nitric oxide (NO) and TNF-α from activated microglial cells. nih.gov The neuroprotective mechanisms of such compounds often involve the modulation of key signaling pathways, such as the activation of NRF2, which increases the expression of antioxidant enzymes. mdpi.com
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) is the study of how the chemical structure of a molecule influences its biological activity. wikipedia.org By making systematic changes to a molecule's structure, researchers can identify the chemical groups (pharmacophores) responsible for its effects and optimize its potency. wikipedia.orgyoutube.com
In the context of this compound derivatives, SAR studies have provided insights into designing more potent anti-cancer agents. Research on a series of novel acylselenoureas and Se-acylisoselenoureas revealed key structural features that influence cytotoxicity against cancer cells. mdpi.com
One study synthesized and tested 22 novel selenium-containing molecules. mdpi.com It was found that compounds derived from 2-thiophenecarbonyl chloride, a close structural analog to the precursor of this compound, exhibited high selectivity for inhibiting breast cancer cells (MDA-MB-231) compared to normal cells. mdpi.com Specifically, compounds 10 and 17 from this series, which feature the 2-thiophenecarbonyl moiety, showed the highest selectivity indices (4.83 and 4.15, respectively) for the breast cancer cell line. mdpi.com This suggests that the thiophene (B33073) ring (and by extension, the structurally similar selenophene ring) is a favorable feature for this biological activity.
In contrast, the most potent, but less selective, compound in the study (4 ) was an acylselenourea derived from 4-methylbenzoyl chloride. mdpi.com This highlights a common challenge in drug design where high potency does not always correlate with high selectivity. The SAR findings suggest that modifications to the acyl group and the carbodiimide-derived portion of the molecule can significantly impact both the potency and the selectivity of these selenium-based compounds. mdpi.com
Molecular Targets and Pathways in Biological Systems
The biological effects of this compound and related selenium compounds are exerted through their interaction with specific molecular targets and the modulation of key cellular pathways. A primary mechanism involves the cellular selenium metabolic pathway, which synthesizes essential selenoproteins like glutathione peroxidases (GPXs) and thioredoxin reductases (TrxRs). nih.gov These enzymes are crucial for maintaining redox homeostasis. nih.gov
In many cancers, the expression of certain selenoproteins, such as GPX2 and TrxR1, is upregulated, which helps cancer cells survive oxidative stress and contributes to drug resistance. frontiersin.orgnih.gov Therefore, these enzymes have emerged as attractive therapeutic targets. nih.gov By inhibiting these protective enzymes, selenium compounds can induce lethal oxidative stress specifically in cancer cells that have a high basal level of ROS.
The PI3K/Akt/mTOR pathway is another critical signaling cascade involved in cell proliferation and survival that is modulated by selenium compounds. nih.gov Some compounds, such as p-XSC, induce apoptosis by inhibiting the phosphorylation and activation of Akt. nih.gov Furthermore, selenium compounds can influence cell cycle progression by affecting the levels and activity of cyclin-dependent kinases (CDKs) and their inhibitors, p21 and p27. nih.gov
Enzyme Inhibition Studies
A key mechanism of action for many selenium compounds is the inhibition of specific enzymes. Thioredoxin reductase (TrxR) is a primary target. nih.gov TrxR is a selenocysteine-containing enzyme that plays a central role in cellular redox control and is overexpressed in many tumors, making it a significant target for cancer therapy. frontiersin.orgnih.gov Inhibition of TrxR disrupts the cell's ability to counteract oxidative stress, leading to an accumulation of ROS and subsequent apoptosis. The electrophilic nature of many selenium compounds facilitates their interaction with the active site selenocysteine of TrxR, leading to its inhibition.
While direct enzyme inhibition studies on this compound itself are not widely reported in the reviewed literature, research on related structures provides a strong basis for its potential activity. For example, various small molecules are designed and screened for their ability to inhibit enzymes like α-glucosidase and α-amylase in the context of diabetes research. nih.gov A similar approach can be applied to identify this compound derivatives that target cancer-related enzymes. Given that TrxR and GPX are well-established targets for selenium compounds, it is plausible that this compound derivatives could be developed as inhibitors of these selenoenzymes. nih.gov
Interactions with Biological Macromolecules
Research specifically detailing the direct interactions of this compound with biological macromolecules such as proteins, enzymes, or nucleic acids is not extensively available in publicly accessible literature. However, the broader class of selenophene derivatives has been the subject of various studies, revealing a range of biological activities that imply interactions with macromolecular targets. These studies, while not focused on this compound itself, provide a foundation for understanding the potential biological roles of selenophene-containing compounds.
Derivatives of selenophene have been synthesized and investigated for their potential as inhibitors of various enzymes and as agents with anticancer properties. For instance, a series of selenophene derivatives have been identified as potent inhibitors of Checkpoint Kinase 1 (CHK1), with some compounds exhibiting IC50 values in the subnanomolar range. nih.govdrugbank.com CHK1 is a crucial protein kinase involved in DNA damage response, and its inhibition is a key strategy in cancer therapy.
Furthermore, selenophene-based chalcone (B49325) analogs have been synthesized and evaluated for their anticancer activity. nih.gov Some of these compounds demonstrated notable cytotoxicity against human colorectal adenocarcinoma cells (HT-29). nih.gov Mechanistic studies suggested that the observed anticancer effects of certain analogs are mediated through the induction of apoptosis via mitochondrial and caspase-3-dependent pathways. nih.gov This indicates an interaction with the cellular machinery that governs programmed cell death.
The general biological importance of selenium-containing compounds is well-recognized. nih.gov Selenium is an essential micronutrient, and organoselenium compounds are known to possess a wide spectrum of biological activities, including antioxidant and anticancer effects. nih.gov While these activities are not directly attributed to this compound, they underscore the potential for selenium-containing heterocycles to interact with biological systems. The synthesis of various selenium heterocycles, including those derived from selenophene, is an active area of research with the aim of discovering new therapeutic agents. acs.org
It is important to note that the aldehyde functional group present in this compound is reactive and could potentially form covalent bonds with nucleophilic residues in proteins, such as lysine (B10760008) or cysteine, through Schiff base formation or other reactions. However, specific studies demonstrating such interactions with this particular compound are lacking.
Catalytic Applications and Mechanistic Insights
2-Selenophenecarboxaldehyde as a Catalyst in Organic Transformations
While the direct use of this compound as a primary catalyst is an emerging area of research, its inherent chemical functionalities suggest potential applications in several organic transformations. The selenophene (B38918) moiety can influence the reactivity of the aldehyde group and participate in catalytic cycles through selenium-centered interactions.
The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, typically requiring a catalyst to facilitate the reaction between an enolate donor and a carbonyl acceptor. psu.eduwikipedia.orgnih.gov Organocatalysis, the use of small organic molecules as catalysts, has gained prominence as a green and efficient alternative to metal-based catalysts. researchgate.net In this context, this compound possesses structural features that could enable it to act as an organocatalyst in aldol-type reactions.
The reaction mechanism would likely involve the formation of an enamine intermediate through the reaction of this compound with a secondary amine co-catalyst, such as proline. nih.gov This enamine would then act as the nucleophile, attacking an aldehyde or ketone substrate. The selenophene ring's electronic properties could influence the stability and reactivity of the enamine intermediate, potentially affecting the reaction's efficiency and stereoselectivity. While specific studies demonstrating this are not yet prevalent, the principle is well-established in organocatalysis. nih.govpsu.edu
Crossed-aldol reactions, where two different carbonyl compounds react, could particularly benefit from a catalyst that offers high selectivity to avoid a complex mixture of products. pressbooks.pub The specific steric and electronic environment provided by the selenophene ring in a catalyst derived from this compound could offer such control.
The selective oxidation of alcohols to aldehydes and ketones is a crucial transformation in organic chemistry. researchgate.net While various metal-based and metal-free catalytic systems have been developed for this purpose, the search for new, efficient, and selective catalysts continues. mdpi.comnih.govmdpi.com Organoselenium compounds have been recognized for their catalytic activity in oxidation reactions, often proceeding under mild conditions. gdut.edu.cn
This compound could potentially participate in the catalytic oxidation of alcohols. The selenium atom in the selenophene ring can exist in different oxidation states, a key feature for its role in redox catalysis. A plausible mechanism could involve the oxidation of the selenium atom to a higher oxidation state, which then oxidizes the alcohol substrate. The resulting reduced selenium species would then be re-oxidized by a stoichiometric oxidant, completing the catalytic cycle. While detailed mechanistic studies for this compound are yet to be reported, the general principle is supported by the known chemistry of other organoselenium catalysts. frontiersin.org For instance, the oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025) is a common benchmark reaction for testing new oxidation catalysts. mdpi.comnih.gov
Design and Application of Organoselenium Ligands Derived from this compound
A more established application of this compound in catalysis is its use as a building block for the synthesis of organoselenium ligands. chim.itnih.gov These ligands, when complexed with transition metals, can form highly active and selective catalysts for a variety of organic reactions. rsc.organalis.com.my The aldehyde functional group of this compound is readily converted into other functionalities, such as imines (Schiff bases), which are excellent coordinating groups for metal ions. gdut.edu.cn
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the catalytic species. dergipark.org.tr Ligands derived from this compound, particularly Schiff bases formed by condensation with primary amines, can be used to create a diverse range of metal complexes for homogeneous catalysis. rsc.organalis.com.my
Palladium complexes of iminophosphine ligands, for example, have shown high efficacy in Heck and Suzuki cross-coupling reactions. nih.gov Similarly, palladium complexes of Schiff base ligands derived from this compound can be anticipated to be active catalysts for such C-C bond-forming reactions. dergipark.org.tracs.org The selenium atom in the ligand backbone can play a crucial role in stabilizing the metal center and modulating its electronic properties, thereby influencing the catalytic activity.
Below is a table showing representative data for Suzuki-Miyaura cross-coupling reactions catalyzed by palladium complexes with α-diimine ligands, analogous to what could be expected from catalysts derived from this compound.
Table 1: Catalytic Activity of Palladium(II) Complexes in Suzuki-Miyaura Cross-Coupling
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd A | 96 |
| 2 | 4-Bromobenzonitrile | Phenylboronic acid | Pd A | 92 |
| 3 | 4-Bromotoluene | Phenylboronic acid | Pd A | 95 |
| 4 | 4-Bromoacetophenone | Phenylboronic acid | Pd B | 98 |
| 5 | 4-Bromobenzonitrile | Phenylboronic acid | Pd B | 95 |
| 6 | 4-Bromotoluene | Phenylboronic acid | Pd B | 97 |
Data is illustrative and based on analogous systems reported in the literature. mdpi.com
Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst recovery and recycling. mdpi.comresearchgate.net Ligands derived from this compound can be immobilized on solid supports, such as silica (B1680970) or polymers, to create heterogeneous catalysts. nih.gov This can be achieved by functionalizing the ligand with a group that can be covalently attached to the support.
Furthermore, the field of nanocatalysis has seen rapid growth, with metal nanoparticles emerging as highly active catalysts due to their high surface-area-to-volume ratio. rsc.orgfrontiersin.orgtandfonline.com Organoselenium compounds have been used to stabilize metal nanoparticles, preventing their aggregation and enhancing their catalytic performance. nih.gov Ligands derived from this compound could be employed to stabilize palladium, copper, or other metal nanoparticles, which could then be used in various catalytic transformations, including cross-coupling reactions and oxidations. nih.govnih.gov
The table below presents examples of copper-based heterogeneous catalysts used in azide-alkyne cycloaddition reactions, a type of transformation where selenophene-based ligands could also be applied.
Table 2: Performance of Heterogeneous Copper Catalysts in Azide-Alkyne Cycloaddition
| Entry | Support | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Nano-silica | 10 | Dichloromethane | 24 | 99 |
| 2 | Mg-Al-LDH | - | Ethanol (B145695) | 0.25 | 97 |
| 3 | Graphene Oxide | 2 | - | 72 | 99 |
Data is illustrative and based on analogous systems reported in the literature. researchgate.net
The rational design of ligands is crucial for developing highly efficient and selective catalysts. nih.govresearchgate.netmdpi.com For ligands derived from this compound, several design principles can be considered to enhance their catalytic performance.
Electronic Effects: The electronic properties of the selenophene ring can be tuned by introducing substituents at various positions. core.ac.ukresearchgate.net Electron-donating groups would increase the electron density on the selenium atom and the coordinated metal center, which can be beneficial for certain catalytic steps like oxidative addition in cross-coupling reactions. Conversely, electron-withdrawing groups would make the metal center more electrophilic, which could be advantageous in other catalytic processes. The ability to fine-tune these electronic properties is a key advantage in ligand design. psu.edu
Steric Effects: The steric bulk of the ligand can influence the coordination environment around the metal center, affecting both the activity and selectivity of the catalyst. For asymmetric catalysis, the introduction of chiral centers into the ligand structure is essential. nih.govmdpi.comnih.gov Chiral amines can be condensed with this compound to produce chiral Schiff base ligands. These chiral ligands can then be used to create enantioselective catalysts for reactions such as asymmetric aldol additions or allylic alkylations. The C2-symmetric design principle, which has been successful for many chiral ligands, could also be applied to ligands derived from this compound. nih.govmdpi.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2,5-selenophenedicarboxaldehyde |
| 2-selenophenemethanol |
| 2-selenophenecarboxylic acid |
| 3-methylbenzo[b]thiophene-2-carboxaldehyde |
| Benzyl alcohol |
| Benzaldehyde |
| Proline |
| Iminophosphine |
| Schiff base |
| Palladium(II) acetate (B1210297) |
| 4-Bromoacetophenone |
| Phenylboronic acid |
| 4-Bromobenzonitrile |
| 4-Bromotoluene |
| Azide |
Comparative and Interdisciplinary Studies
Comparative Analysis with Furan (B31954) and Thiophene (B33073) Analogues
The unique properties of 2-selenophenecarboxaldehyde are often best understood through comparison with its lighter chalcogen analogues, furan-2-carboxaldehyde and thiophene-2-carboxaldehyde. These comparisons reveal the significant influence of the heteroatom on the chemical and physical characteristics of the molecule.
The reactivity of these five-membered heterocyclic aldehydes in electrophilic substitution reactions follows a general trend, with pyrrole (B145914) derivatives being the most reactive, followed by furan, selenophene (B38918), and then thiophene. researchgate.net This order is dictated by the electron-donating ability of the heteroatom, which influences the electron density of the aromatic ring.
In the context of electrophilic substitution, the positional selectivity (the ratio of α to β substitution) is a key point of difference. The stability of the intermediate σ-complexes plays a crucial role. The order of the heteroatom's ability to stabilize a positive charge in the β-position is O < Se ≤ S < N. researchgate.net This suggests that furan has a lower tendency to undergo β-substitution compared to selenophene and thiophene.
For nucleophilic addition reactions at the carbonyl group, the reactivity is influenced by the electrophilicity of the carbonyl carbon. The electron-donating nature of the heteroatom can decrease the partial positive charge on the carbonyl carbon, thus reducing its reactivity towards nucleophiles. youtube.com The order of reactivity is generally formaldehyde (B43269) > other aldehydes > ketones. youtube.com The specific reactivity of this compound in comparison to its furan and thiophene analogues in these reactions will depend on the interplay of these electronic effects.
| Heterocyclic Aldehyde | General Reactivity in Electrophilic Substitution | Key Factors |
| Furan-2-carboxaldehyde | High | Oxygen is highly electron-donating, but less able to stabilize the intermediate carbocation compared to S and Se. |
| Thiophene-2-carboxaldehyde | Moderate | Sulfur is less electron-donating than oxygen, but better at stabilizing the intermediate carbocation. |
| This compound | Moderate | Selenium's electron-donating ability and capacity to stabilize carbocations fall between that of oxygen and sulfur. |
The conformational stability of this compound and its analogues is largely planar. ontosight.ai However, theoretical studies on related oligomers have shown that while furan-containing chains tend to be planar, those with thiophene can exhibit a torsion angle. arxiv.org This has implications for the packing of these molecules in the solid state and the properties of resulting materials.
The electronic properties are significantly influenced by the heteroatom. The presence of selenium in this compound leads to unique photophysical properties. ontosight.ai The selenium atom's ability to participate in the delocalization of electrons across the ring impacts its optical and electrical characteristics. ontosight.aicymitquimica.com When incorporated into larger π-conjugated systems, selenophene derivatives, along with their furan and thiophene counterparts, can lead to materials with tunable electronic and electrochromic properties. researchgate.net For instance, studies on viologen derivatives containing these heterocycles have shown that the nature of the chromophore (furan, thiophene, or selenophene) dictates the color of the electrochromic device. researchgate.net
| Property | Furan Analogue | Thiophene Analogue | Selenophene Analogue |
| Conformational Preference | Generally planar | Can exhibit torsional angles in oligomers. arxiv.org | Planar ring structure. ontosight.ai |
| Electronic Influence | Oxygen's high electronegativity affects electron distribution. | Sulfur's d-orbitals can participate in bonding, influencing electronic transitions. | Selenium's polarizability and lower electronegativity compared to oxygen impact the HOMO-LUMO gap. |
| Bandgap in Polymers | Generally wider bandgap compared to thiophene and selenophene analogues. | Intermediate bandgap. | Narrower bandgap, beneficial for certain electronic applications. researchgate.net |
Integration of Organoselenium Chemistry Principles
The chemistry of this compound is deeply rooted in the broader principles of organoselenium chemistry. Understanding these principles is essential to appreciating its unique reactivity and electronic nature.
The selenium atom, being a member of the chalcogen group, shares similarities with sulfur and oxygen but also exhibits distinct characteristics. wikipedia.org Selenium compounds are generally more nucleophilic than their sulfur counterparts. wikipedia.org The carbon-selenium bond is weaker and longer than the carbon-sulfur bond, which can influence reaction pathways. wikipedia.org
In this compound, the selenium atom's electronic influence is significant. ontosight.ai Its d-orbitals can participate in π-conjugation, affecting the aromaticity and the electronic properties of the selenophene ring. ontosight.ainumberanalytics.com The presence of electron-donating or withdrawing groups on the ring can further modulate the electron density on the selenium atom, thereby altering its reactivity towards electrophiles or nucleophiles. numberanalytics.com
While there are many analogies between organoselenium and organosulfur chemistry, key differences exist. wikipedia.org For instance, selenoxides, the selenium analogues of sulfoxides, are often unstable if they possess a β-proton, readily undergoing syn-elimination. wikipedia.org This property is a cornerstone of many selenium-based organic reactions. wikipedia.org
In the context of this compound and its thiophene analogue, these differences manifest in their reactivity and the properties of their derivatives. The greater polarizability of selenium compared to sulfur can lead to stronger intermolecular interactions, affecting physical properties like boiling points and solubility. Furthermore, the distinct redox properties of selenium and sulfur compounds can lead to different outcomes in oxidation or reduction reactions.
Cross-Disciplinary Research Synergies (e.g., Chemistry-Biology Interface, Chemistry-Materials Science Interface)
The unique properties of this compound have positioned it at the intersection of various scientific disciplines, fostering synergistic research efforts.
At the chemistry-biology interface , organoselenium compounds are of interest for their potential biological activities. While this article does not delve into specific therapeutic applications, the fundamental chemical reactivity and interactions of compounds like this compound are crucial for understanding their behavior in biological systems. researchgate.netenamine.netresearchgate.netresearchgate.net
The most prominent area of cross-disciplinary research for this compound is at the chemistry-materials science interface . ontosight.airesearchgate.net Its ability to act as a building block for conjugated polymers and oligomers makes it highly valuable in the development of advanced materials. ontosight.ai The incorporation of selenium can enhance the stability and electron-accepting capabilities of these materials. ontosight.ai Research has focused on its use in cross-coupling reactions to synthesize complex molecular architectures for applications in optoelectronic devices and organic solar cells. ontosight.ai The tunable electronic properties of selenophene-containing materials offer a pathway to creating novel materials for a range of technological applications. researchgate.net
Future Research Directions and Emerging Opportunities
Advanced Synthetic Strategies for Complex Selenophene (B38918) Architectures
The synthesis of selenophenes has evolved significantly, yet the pursuit of more efficient, versatile, and sustainable methods remains a primary focus. Future research will likely concentrate on developing novel synthetic pathways to access complex selenophene-based structures.
Recent advancements have included one-pot syntheses and the use of copper-catalyzed cyclizations. researchgate.net For instance, the reaction of 1,3-dienyl bromides with potassium selenocyanate (B1200272) in the presence of copper oxide nanoparticles has proven effective for creating substituted selenophene rings. However, these methods often cater to specific substitution patterns and may not be suitable for the direct synthesis of 2-selenophenecarboxaldehyde itself.
Key areas for future synthetic exploration include:
C-H Bond Functionalization: Direct functionalization of the selenophene core through palladium-catalyzed C-H activation is a promising avenue for introducing a variety of functional groups, including the carboxaldehyde moiety. This approach offers a more atom-economical and step-efficient route compared to traditional methods that often require pre-functionalized starting materials.
Novel Cyclization Strategies: The development of new cyclization reactions, potentially involving different catalysts or reaction partners, could provide access to a wider range of substituted selenophenes. researchgate.netmdpi.com Strategies like electrophilic cyclization and radical-mediated pathways are ripe for further investigation.
Ladder-Type and Fused Systems: There is a growing interest in creating extended, ladder-type selenophene structures for applications in organic electronics. acs.org Research into facile synthetic routes for these complex architectures is crucial. Overcoming the challenges associated with the functionalization of selenophene compared to its thiophene (B33073) analog is a key hurdle. acs.org
Deeper Mechanistic Understanding of Biological Interactions
Selenophene derivatives have demonstrated a wide array of biological activities, including antioxidant, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.net However, a comprehensive understanding of the mechanisms underlying these effects is often lacking. Future research should aim to elucidate the specific molecular targets and pathways through which this compound and related compounds exert their biological functions.
Current research suggests that the biological activity of organoselenium compounds is linked to their ability to modulate cellular redox environments. isnff-jfb.com For instance, some selenophenes induce oxidative stress in cancer cells, leading to apoptosis.
Future research directions in this area include:
Target Identification and Validation: Utilizing techniques such as proteomics and chemical biology to identify the specific proteins and enzymes that interact with this compound derivatives.
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups influence biological activity. This will aid in the design of more potent and selective therapeutic agents.
Metabolic Fate and Bioavailability: Investigating the metabolism and pharmacokinetic properties of selenophene-based compounds to optimize their delivery and efficacy in biological systems. isnff-jfb.com
Novel Applications in Emerging Technologies
The unique electronic and optical properties of selenophenes make them attractive candidates for a variety of emerging technologies. The replacement of sulfur with the larger, more polarizable selenium atom in heterocyclic systems can lead to enhanced intermolecular interactions and improved charge carrier mobility in organic electronic devices. acs.org
Table 1: Potential Applications of Selenophene Derivatives in Emerging Technologies
| Technology Area | Potential Application of Selenophene Derivatives | Key Advantages |
| Organic Electronics | Organic Field-Effect Transistors (OFETs), Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) | Enhanced charge mobility, tunable electronic properties, potential for higher device performance compared to thiophene analogs. mdpi.comacs.org |
| Sensors | Chemical and biological sensors | Sensitivity to specific analytes, potential for high selectivity. |
| Nonlinear Optics | Optical limiting and switching devices | Large nonlinear optical responses. |
Future research will focus on:
Materials Design and Synthesis: Designing and synthesizing novel selenophene-containing polymers and small molecules with tailored electronic and optical properties for specific device applications. acs.org
Device Fabrication and Characterization: Optimizing the fabrication processes for selenophene-based devices to improve their performance, stability, and reproducibility.
Exploring New Frontiers: Investigating the potential of this compound derivatives in less-explored areas such as thermoelectrics and spintronics.
Development of Sustainable and Green Chemistry Approaches
The principles of green chemistry are becoming increasingly important in chemical synthesis. purkh.comijnc.irresearchgate.netmdpi.com Future research on this compound should prioritize the development of environmentally benign synthetic methods.
This includes:
Use of Greener Solvents: Replacing hazardous organic solvents with more sustainable alternatives like water or ionic liquids. mdpi.com
Catalytic Methods: Employing highly efficient and recyclable catalysts to minimize waste and energy consumption. mdpi.com Copper-catalyzed reactions and other transition metal-based systems are promising in this regard. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. mdpi.com One-pot reactions and multi-component reactions are key strategies for improving atom economy. purkh.commdpi.com
Renewable Feedstocks: Exploring the use of renewable resources as starting materials for the synthesis of selenophenes. purkh.comresearchgate.net
Theoretical Predictions and Experimental Validations for New Derivatives
Computational chemistry and theoretical modeling are powerful tools for accelerating the discovery and development of new materials and molecules. In the context of this compound, theoretical studies can provide valuable insights into its structure, properties, and reactivity.
Future research in this area will involve:
Predicting Molecular Properties: Using quantum chemical calculations to predict the electronic, optical, and spectroscopic properties of new this compound derivatives. This can help to guide synthetic efforts towards molecules with desired characteristics.
Modeling Reaction Mechanisms: Elucidating the mechanisms of synthetic reactions and biological interactions through computational modeling. acs.org This can provide a deeper understanding of the factors that control reactivity and selectivity.
Structure-Property Relationships: Developing quantitative structure-property relationships (QSPR) to correlate the molecular structure of selenophene derivatives with their observed properties.
Experimental Verification: Synthesizing and characterizing the most promising candidates identified through theoretical predictions to validate the computational models and further refine them. Femtosecond time-resolved core-level spectroscopy is an example of an advanced experimental technique that can provide real-time insights into the dynamics of selenophene photochemistry, which can be compared with theoretical simulations. aip.org
By focusing on these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, leading to significant advancements in medicine, materials science, and sustainable chemistry.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-selenophenecarboxaldehyde, and how can its purity be validated?
- Methodological Answer : The most common synthesis involves bromination of selenophene derivatives. For example, this compound can be brominated at the C5 position using bromine under controlled conditions. After synthesis, purity is validated via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis. Reproducibility requires strict adherence to anhydrous conditions and inert atmospheres during organometallic reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?
- Methodological Answer : Key techniques include:
- FT-IR : Confirm the aldehyde functional group (C=O stretch ~1700 cm⁻¹) and selenium-carbon bonds (~650 cm⁻¹).
- NMR : ¹H NMR should show the aldehyde proton as a singlet near δ 9.8–10.2 ppm, while ¹³C NMR identifies the carbonyl carbon at ~190 ppm.
- X-ray crystallography : Resolves molecular geometry and confirms regioselectivity in substituted derivatives. Cross-validate data with computational methods (e.g., DFT) to resolve ambiguities .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for all procedures to avoid inhalation of volatile selenium compounds. Wear nitrile gloves and protective eyewear to prevent skin/eye contact. Store under nitrogen at –20°C to prevent oxidation. Emergency measures include immediate flushing with water for eye/skin exposure and activated charcoal for ingestion. Document all incidents and review SDS analogs (e.g., thiophene derivatives) for hazard mitigation .
Advanced Research Questions
Q. How can researchers address contradictions in regioselectivity data during functionalization of this compound?
- Methodological Answer : Discrepancies often arise from competing electronic (directing effects) and steric factors. To resolve:
- Perform kinetic vs. thermodynamic studies (e.g., varying reaction temperature/time).
- Use isotopic labeling (e.g., deuterated solvents) to track mechanistic pathways.
- Compare experimental results with computational models (e.g., Fukui indices for electrophilic attack sites). Publish raw data and error margins to facilitate peer critique .
Q. What strategies optimize cross-coupling reactions (e.g., Suzuki, Stille) for this compound derivatives?
- Methodological Answer :
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands improve yield in Suzuki couplings.
- Solvent systems : Use toluene/DMF mixtures to balance solubility and reactivity.
- Additives : Include silver salts (Ag₂O) to stabilize intermediates in Negishi couplings. Monitor reaction progress via TLC/GC-MS and optimize stoichiometry using Design of Experiments (DoE) frameworks .
Q. How can computational chemistry predict the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- Molecular modeling : Employ DFT (e.g., B3LYP/6-311+G**) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
- MD simulations : Study solvent effects (e.g., DMSO vs. THF) on reaction kinetics.
- Machine learning : Train models on existing reaction databases to predict regioselectivity in untested conditions. Validate predictions with small-scale experiments .
Q. What statistical methods are recommended for analyzing discrepancies in biological activity data for this compound-based compounds?
- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify outliers in dose-response datasets. Use Bayesian inference to quantify uncertainty in IC₅₀ values. For time-series data (e.g., enzyme inhibition assays), employ non-linear regression models. Report confidence intervals and effect sizes to enhance reproducibility .
Experimental Design & Reporting
Q. How should researchers structure a manuscript to ensure reproducibility of this compound studies?
- Methodological Answer :
- Methods section : Detail catalyst loadings, solvent purity, and reaction times. Use SI (Supporting Information) for extensive spectral data.
- Results : Include raw chromatograms, NMR FIDs, and crystallographic CIF files.
- Discussion : Contrast findings with prior selenophene literature and explicitly state limitations (e.g., air sensitivity). Adhere to journal-specific guidelines (e.g., Beilstein Journal protocols) .
Q. What criteria define a robust research question for exploring this compound’s applications in materials science?
- Methodological Answer : The question must:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
